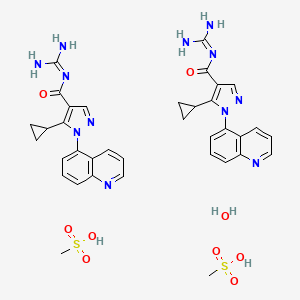
Zoniporide mesylate hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zoniporide mesylate hemihydrate is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). This compound has been primarily investigated for its cardioprotective properties, particularly in reducing myocardial ischemic injury during high-risk surgeries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zoniporide mesylate hemihydrate involves the reaction of quinoline derivatives with pyrazole compounds. The key steps include:
Formation of the quinoline core: This is achieved through cyclization reactions involving appropriate starting materials.
Introduction of the pyrazole moiety: This step involves the reaction of the quinoline derivative with a pyrazole compound under specific conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the pH, temperature, and solvent systems used during the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Zoniporide mesylate hemihydrate undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by aldehyde oxidase, leading to the formation of 2-oxozoniporide (M1).
Hydrolysis: The guanidine moiety can be hydrolyzed to form carboxylic acid derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves aldehyde oxidase as the catalyst.
Hydrolysis: Requires aqueous conditions and may be facilitated by acidic or basic catalysts.
Major Products:
2-Oxozoniporide (M1): The primary metabolite formed during oxidation.
Carboxylic acid derivatives: Formed during hydrolysis.
Applications De Recherche Scientifique
Cardiology: Used to reduce perioperative myocardial ischemic injury in high-risk surgery patients.
Pharmacology: Investigated for its role in modulating sodium-hydrogen exchange and its potential therapeutic benefits.
Toxicology: Studied for its metabolism and excretion profiles in different species.
Mécanisme D'action
Zoniporide mesylate hemihydrate exerts its effects by selectively inhibiting the sodium-hydrogen exchanger isoform 1 (NHE-1). This inhibition reduces the influx of sodium ions into cells, thereby decreasing intracellular calcium levels and protecting cardiac cells from ischemic damage . The primary molecular target is NHE-1, and the pathway involves modulation of ion exchange across cellular membranes .
Comparaison Avec Des Composés Similaires
- Rimeporide
- Cariporide
- Benzoylguanidine
Comparison: Zoniporide mesylate hemihydrate is unique due to its high selectivity and potency as an NHE-1 inhibitor. Compared to other similar compounds, it exhibits superior cardioprotective properties and has been shown to effectively reduce myocardial ischemic injury .
Propriétés
Numéro CAS |
336881-22-2 |
|---|---|
Formule moléculaire |
C36H42N12O9S2 |
Poids moléculaire |
850.9 g/mol |
Nom IUPAC |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;methanesulfonic acid;hydrate |
InChI |
InChI=1S/2C17H16N6O.2CH4O3S.H2O/c2*18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;2*1-5(2,3)4;/h2*1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H3,(H,2,3,4);1H2 |
Clé InChI |
HGNAEEHUNCEYEO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.CS(=O)(=O)O.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



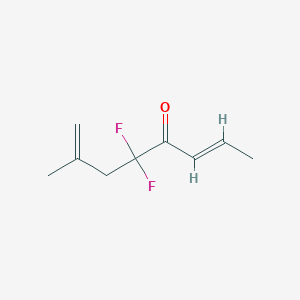
![5-Trifluoromethyl-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12840446.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12840452.png)

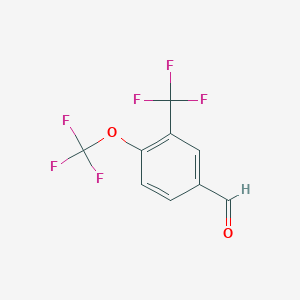
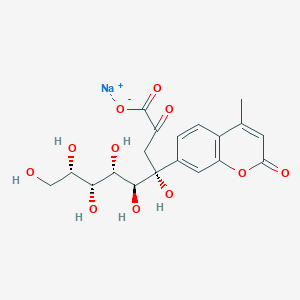

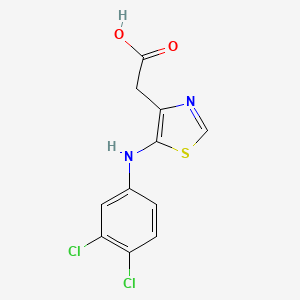
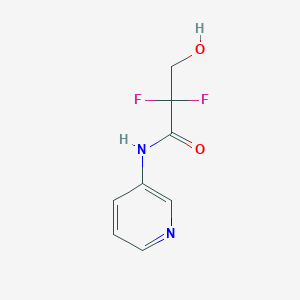
![5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12840486.png)

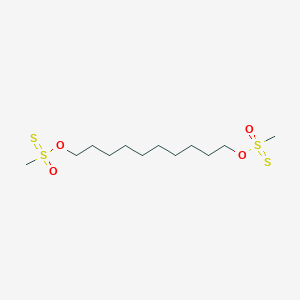
![(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12840502.png)
